(2S,3S)-butane-2,3-diol
Overview
Description
(2S,3S)-butane-2,3-diol is a chiral diol with potential applications in various fields due to its unique stereochemistry. While the provided papers do not directly discuss (2S,3S)-butane-2,3-diol, they do provide insights into related compounds and their synthesis, properties, and applications, which can be informative for understanding the broader context of diol chemistry.
Synthesis Analysis
The synthesis of chiral diols can be complex, requiring careful control of reaction conditions to achieve the desired stereochemistry. Paper describes the synthesis of a related compound, (3S)-4-methoxybutane-1,3-diol, from (S)-1,2,4-butanetriol. This process involves the formation of an acetal, followed by O-methylation and hydrolysis. Although this synthesis is for a different diol, the methods used could potentially be adapted for the synthesis of (2S,3S)-butane-2,3-diol.
Molecular Structure Analysis
The molecular structure of diols like (2S,3S)-butane-2,3-diol is crucial for their reactivity and application. The stereochemistry at the 2,3-positions is particularly important. Paper discusses the thermodynamic properties of 2-butanethiol, which, while not a diol, shares the butane backbone. The paper highlights the existence of different rotational conformations, which could also be relevant for understanding the conformational flexibility of (2S,3S)-butane-2,3-diol.
Chemical Reactions Analysis
Chiral diols are often used as intermediates in chemical reactions to produce other chiral compounds. Paper illustrates the use of (3S)-4-methoxybutane-1,3-diol as a chiral auxiliary in the synthesis of planar-chiral metallocenes. This indicates that (2S,3S)-butane-2,3-diol could similarly serve as an intermediate or auxiliary in the synthesis of complex chiral molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of diols are influenced by their molecular structure. Paper discusses the dehydration of 2,3-butanediol to produce dioxolanes, which have properties suitable for use as fuel additives. This suggests that (2S,3S)-butane-2,3-diol could also be a precursor to compounds with significant industrial applications. The paper also mentions the low solubility of the dioxolane mixture in water, which is a valuable property for fuel additives.
Scientific Research Applications
Biotechnological Production:
- (2S,3S)-butane-2,3-diol can be produced from glucose using metabolically engineered strains of Escherichia coli, which coexpress α-acetolactate synthase and meso-butane-2,3-diol dehydrogenase from Enterobacter cloacae (Chu et al., 2015).
Downstream Processing in Microbial Production:
- The compound is relevant in the downstream processing of biologically produced diols, including 1,3-propanediol and 2,3-butanediol, with emphasis on recovery and purification techniques (Xiu & Zeng, 2008).
Conformational Studies:
- Ab initio conformational studies using density functional theory methods have been conducted on (2S,3S)-butane-2,3-diol, exploring its internal hydrogen bonding and complex formation with water (Klein, 2002).
Physiological Effects in Microorganisms:
- It has been shown to induce Ca2+ transients in E. coli through the activation of lanthanum-sensitive Ca2+ channels, indicating a role in bacterial-host cell signaling (Campbell et al., 2007).
Potential in Fuel and Chemical Industry:
- Research has discussed the production of 2,3-butanediol for various applications, including its potential as a fuel additive and in the manufacture of synthetic rubber, perfumes, and pharmaceuticals (Garg & Jain, 1995); (Białkowska, 2016).
Biocatalytic Production:
- Biocatalytic production of (2S,3S)-2,3-butanediol from diacetyl using whole cells of engineered E. coli has been explored, showing potential for large-scale production (Li et al., 2012).
Role in Microbial Production of Diols:
- The compound is significant in the microbial production of diols, considered as platform green chemicals (Zeng & Sabra, 2011).
Conversion Studies:
- Studies on the conversion of soluble starch to butane 2,3-diol by Aeromonas hydrophila have been conducted, optimizing the yield in different conditions (Willetts, 1984).
Thermodynamic Studies:
- Research includes the determination of dilution enthalpies of (2S,3S)-butane-2,3-diol in dimethylsulfoxide and water mixtures, shedding light on solute-solute and solute-solvent interactions (Guo et al., 2011).
Production for Specific Stereoisomers:
- The production of highly pure (2S,3S)-2,3-butanediol and (3S)-acetoin from glucose using resting cells of Klebsiella pneumoniae and Bacillus subtilis has been achieved (Liu et al., 2011).
Safety And Hazards
The safety and hazards associated with a compound like “(2S,3S)-butane-2,3-diol” would depend on factors such as its reactivity, toxicity, and handling procedures. It’s always important to refer to the relevant safety data sheets (SDS) for information on hazards, safe handling procedures, and emergency measures .
Future Directions
properties
IUPAC Name |
(2S,3S)-butane-2,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3/t3-,4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBTYPJTUOEWEK-IMJSIDKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401031117 | |
Record name | (+)-2,3-Butanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401031117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-butane-2,3-diol | |
CAS RN |
19132-06-0 | |
Record name | (+)-2,3-Butanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19132-06-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Butanediol, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019132060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-2,3-Butanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401031117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S,3S)-Butane-2,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-BUTANEDIOL, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E9UXG71S1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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